![molecular formula C7H3Cl2N3O B11786782 2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11786782.png)
2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one
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Overview
Description
2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one is a bicyclic heterocyclic compound featuring fused pyridine and pyridazine rings with chlorine substituents at the 2- and 3-positions. Its molecular formula is C₇H₃Cl₂N₃O, with a molecular weight of 216.03 g/mol (exact mass: 214.9605). The compound’s density is approximately 1.6±0.1 g/cm³, and it exhibits a LogP value of 1.2±0.1, indicating moderate lipophilicity .
Structurally, the dichloro substitution enhances electrophilic reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. For example, chlorinated pyridazinones are precursors to herbicides like diflufenzopyr, where metabolites such as 8-methylpyrido[2,3-d]pyridazin-5(6H)-one are critical .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyridine with hydrazine derivatives, followed by cyclization to form the pyridazinone ring . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one has found applications in several scientific research areas:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a tool in studying enzyme interactions and molecular pathways due to its unique structure.
Mechanism of Action
The mechanism of action of 2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one with key analogs, highlighting substituent positions, molecular properties, and applications:
Key Observations :
- Chlorine vs. Methyl Substituents : The dichloro derivative exhibits higher electrophilicity compared to the 8-methyl analog, enabling nucleophilic substitution reactions (e.g., with amines or thiols) .
- Ring System Variations : Replacing pyridazine with pyrimidine (as in 2,4-dichloropyrido[2,3-d]pyrimidine) reduces oxygen content, increasing hydrophobicity (LogP: 1.8 vs. 1.2) .
Data Tables
Table 1: Physical Properties of Selected Pyridazinones
Property | 2,3-Dichloro Derivative | 8-Methyl Derivative | 2,4-Dichloropyrido-pyrimidine |
---|---|---|---|
Density (g/cm³) | 1.6±0.1 | 1.5±0.1 | 1.7±0.1 |
LogP | 1.2±0.1 | -0.74 | 1.8±0.1 |
Storage Conditions | 2–8°C | 2–8°C | Ambient |
Key Synthetic Route | Halogenation | Alkylation | Chlorination of pyrimidine |
Biological Activity
2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological potential.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyridine derivatives with various reagents to yield the desired product. The compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In a study comparing several synthesized derivatives, compounds showed varying degrees of efficacy in the Maximal Electroshock (MES) test and the subcutaneous PTZ method. Notably:
- Compounds 5a and 5b displayed 100% inhibition of hind limb tonic extensor (HLTE) during the MES method.
- Other compounds such as 5g and 5c showed protection rates of 72.2% and 57.4% , respectively, against PTZ-induced seizures.
The results are summarized in Table 1 below:
Compound | MES Inhibition (%) | PTZ Protection (%) |
---|---|---|
5a | 100 | 57.4 |
5b | 100 | 47.7 |
5g | 98.9 | 72.2 |
5c | 73.0 | - |
Phenytoin | 100 | - |
Anti-inflammatory Activity
In addition to anticonvulsant effects, these compounds have also been evaluated for anti-inflammatory properties. The study assessed their ability to inhibit protein denaturation induced by heat:
- Compound 5b showed an impressive 89.33% inhibition rate.
- Other compounds such as 5e and 5f exhibited inhibition rates around 80% .
This data is summarized in Table 2:
Compound | Inhibition of Protein Denaturation (%) |
---|---|
5b | 89.33 |
5c | 88.77 |
5e | 81.40 |
5f | 80.74 |
The biological activity of these compounds may be attributed to their ability to interact with specific molecular targets within the body. For instance, some studies have suggested that pyrido[2,3-d]pyridazine derivatives may act as inhibitors of certain enzymes involved in neurotransmitter regulation or inflammatory pathways.
Case Studies
A notable case study involved the evaluation of a derivative in a rodent model for epilepsy. The compound was administered at varying doses, demonstrating a dose-dependent response in seizure reduction compared to controls treated with standard anticonvulsants like phenytoin.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one, and how are yields optimized?
The compound is synthesized via halogenation and cyclization reactions. For example, bromination of pyridazinone precursors in acetic acid with CH₃COOK at 80°C yields derivatives, achieving ~30% yield under optimized reflux conditions . Alternative routes involve POCl₃-mediated chlorination at 135°C (54% yield) or Suzuki couplings using Pd(PPh₃)₄ catalysts (81% yield) . Key factors include solvent choice (e.g., toluene for coupling reactions), stoichiometric ratios, and controlled heating to minimize side products.
Q. What spectroscopic methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the fused pyridazinone structure. Proton coupling constants (e.g., J = 5.5 Hz for thienyl protons) differentiate ring substitution patterns . Mass spectrometry (MS) validates molecular weight (e.g., MW 200.03 for dichloro derivatives) , while infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and halogen bonds. X-ray crystallography resolves stereochemical ambiguities, as demonstrated for related pyridazinones .
Q. What biological targets or pathways are associated with pyridazinone derivatives?
Pyridazinones interact with enzymes like 17α-hydroxylase/C17,20-lyase (relevant in hormone-dependent cancers) and mGluR5 allosteric modulators (neurological disorders) . Structural analogs inhibit bacterial growth via underexplored mechanisms, suggesting potential antimicrobial applications . Target validation requires enzyme inhibition assays and molecular docking studies.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Contradictions often arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. For example, metabolites like 8-methylpyrido[2,3-d]pyridazin-5(6H)-one may confound activity measurements in pesticide residue studies . Methodological solutions include:
- HPLC-MS/MS purification to isolate the compound from degradation byproducts.
- Dose-response curves across multiple cell lines to account for tissue-specific effects.
- Metabolite profiling using isotopic labeling to track biotransformation pathways .
Q. What strategies optimize regioselectivity in halogenation reactions for pyridazinone derivatives?
Regioselectivity is influenced by electronic and steric factors. For dichlorination:
- Electrophilic directing groups (e.g., electron-withdrawing substituents) favor halogenation at the 2- and 3-positions .
- Lewis acid catalysts (e.g., FeCl₃) enhance reactivity at electron-deficient sites.
- Solvent polarity (e.g., acetonitrile vs. DMF) modulates reaction kinetics, as shown in POCl₃-mediated syntheses .
Q. How does the compound’s environmental persistence impact ecotoxicology studies?
As a metabolite of pesticides like diflufenzopyr, its environmental half-life depends on soil pH and microbial activity. Key findings include:
- Hydrolytic stability : Resistance to degradation in neutral aqueous media, but rapid breakdown under alkaline conditions .
- Bioaccumulation potential : LogP values (~2.5) suggest moderate lipophilicity, requiring LC-MS monitoring in aquatic ecosystems .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Dynamics (MD) Simulations : Assess binding stability with proteins (e.g., kinase domains) using force fields like AMBER .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for covalent inhibition .
- QSAR Models : Relate substituent effects (e.g., Cl vs. CH₃) to antibacterial IC₅₀ values .
Q. How can novel heterocyclic systems derived from pyridazinones be synthesized?
Photochemical cyclization of thienyl precursors generates fused systems (e.g., pyrido-thieno-thiopyrans) with unique electronic properties . Key steps:
- UV irradiation of S-(3’-thienyl) thiocarbamates in benzene.
- Chromatographic separation of photoproducts (19–27% yields).
- NMR-guided structural confirmation of annelated rings .
Q. Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) .
- Data Reproducibility : Include purity checks (HPLC ≥95%) and negative controls in bioassays .
- Safety Protocols : Handle halogenated intermediates in fume hoods due to H302/H315 hazards .
Properties
Molecular Formula |
C7H3Cl2N3O |
---|---|
Molecular Weight |
216.02 g/mol |
IUPAC Name |
2,3-dichloro-6H-pyrido[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C7H3Cl2N3O/c8-4-1-3-5(11-6(4)9)2-10-12-7(3)13/h1-2H,(H,12,13) |
InChI Key |
PHURMYVVRYDPJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Cl)C=NNC2=O |
Origin of Product |
United States |
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